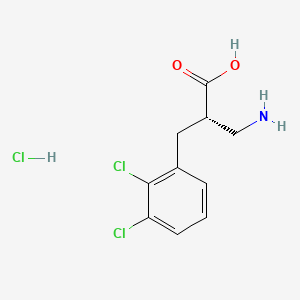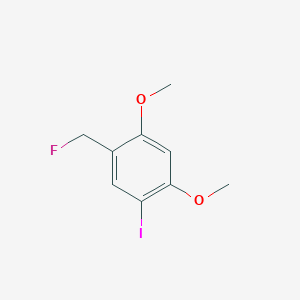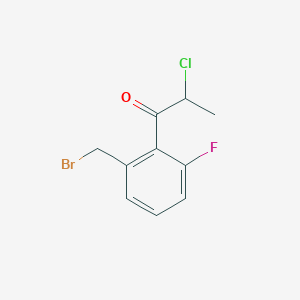
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of trifluoromethyl derivatives.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene: Lacks the ethyl group, affecting its overall structure and function.
1-(3-Chloropropyl)-3-ethyl-5-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
Uniqueness: 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C12H14ClF3O |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |
Clé InChI |
GRFWHXUIIQVZFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)OC(F)(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)

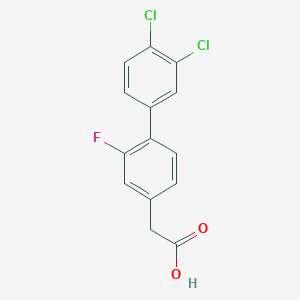
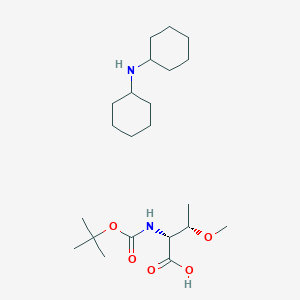

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
